molecular formula C17H17N3O3S B4842712 N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide

N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide

Cat. No. B4842712
M. Wt: 343.4 g/mol
InChI Key: ATBXZXXAFBRAHH-UHFFFAOYSA-N
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Description

N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor that has been developed to target the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide works by inhibiting the activity of Aurora A kinase, which is involved in the regulation of mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to be highly selective for Aurora A kinase, with minimal activity against other kinases.
Biochemical and Physiological Effects:
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in tumor cells. In addition, N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to inhibit tumor growth in vivo, both as a single agent and in combination with other chemotherapeutic agents. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is its high selectivity for Aurora A kinase, which allows for specific targeting of tumor cells. Another advantage is its potent anti-tumor activity, both as a single agent and in combination with other chemotherapeutic agents. One limitation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is its limited solubility, which can make formulation and dosing challenging.

Future Directions

There are several potential future directions for the development of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide. One direction is the evaluation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Another direction is the evaluation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide in combination with immunotherapies, such as checkpoint inhibitors. Finally, the development of more potent and soluble analogs of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide may improve its therapeutic potential.

Scientific Research Applications

N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to inhibit the growth of tumor cells and induce cell death. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has also been shown to have synergistic effects with other chemotherapeutic agents, such as taxanes and platinum compounds.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10(2)14-9-24-17(18-14)19-16(21)15-8-13(20-23-15)11-4-6-12(22-3)7-5-11/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBXZXXAFBRAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-[4-(propan-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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